![molecular formula C18H14N2O2 B491406 3-methyl-1-(methylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione CAS No. 313684-22-9](/img/structure/B491406.png)
3-methyl-1-(methylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Several publications over the last few decades have specified various methods of synthesis. This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
The synthesis of quinolines decorated with dimethylamino and methylamino groups at the benzene ring most often has been achieved by using the classic methods for quinoline ring assembly from suitable aniline type precursors .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific quinoline derivative would depend on its exact structure. For example, the compound “Quinoline, 3-methyl-” has a molecular weight of 143.1852 .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
Quinoline derivatives are foundational scaffolds in medicinal chemistry. They are often used as lead compounds in drug discovery due to their structural versatility and potential for modification . The compound could serve as a precursor for synthesizing various pharmacologically active agents, particularly those targeting diseases where similar structures have been effective.
Synthetic Organic Chemistry
In synthetic organic chemistry, quinoline derivatives are valuable intermediates. They can be used to synthesize complex organic molecules through various reactions, including transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols . This compound’s unique structure may offer novel pathways for constructing intricate organic molecules.
Biological Activity Studies
Quinoline derivatives exhibit a broad spectrum of biological activities. They are studied for their antibacterial, antifungal, antiviral, and anticancer properties . The specific compound mentioned could be investigated for its bioactivity profile, potentially leading to the development of new therapeutic agents.
Industrial Applications
Quinolines have industrial applications, particularly in the development of dyes, organic light-emitting diodes (OLEDs), and other materials science areas . The compound’s structural features might be explored for its utility in creating new materials with desirable properties.
Environmental Chemistry
In environmental chemistry, quinoline derivatives can be used to develop sensors and indicators for environmental monitoring . Their reactivity with various environmental pollutants could be harnessed to detect and quantify harmful substances in ecosystems.
Analytical Chemistry
Quinoline derivatives are also used in analytical chemistry as fluorescent probes and reagents due to their luminescent properties . The compound could be functionalized to serve as a sensitive probe for detecting specific ions or molecules in complex mixtures.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Quinoline derivatives, a class of compounds to which this compound belongs, are known to interact with various biological targets due to their prevalence in natural products and pharmacologically useful compounds .
Mode of Action
It’s known that the interactions between the amino groups and the heteroatom of the quinoline ring play a crucial role in the activity of quinoline derivatives .
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways due to their wide range of biological activities .
Result of Action
Some quinoline derivatives have been reported to exhibit moderate to good antimicrobial activities .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of quinoline derivatives .
Eigenschaften
IUPAC Name |
14-methyl-16-(methylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-19-16-15-10-6-3-4-7-11(10)17(21)12-8-5-9-13(14(12)15)20(2)18(16)22/h3-9,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIGPJBXPGIKMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(methylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Tert-butylphenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B491361.png)
![N-methyl-N-[6-(1-piperidinyl)hexyl]amine](/img/structure/B491364.png)
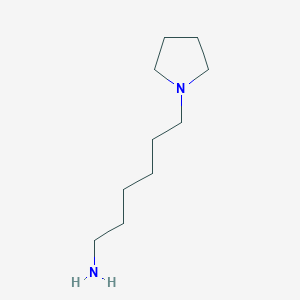

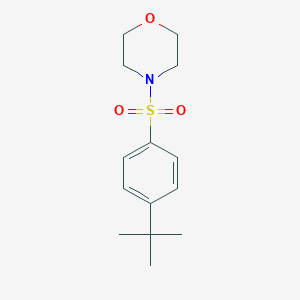
![N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491386.png)
![N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491397.png)
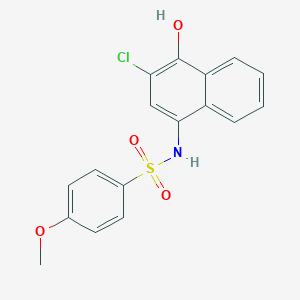

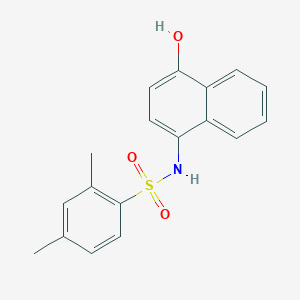
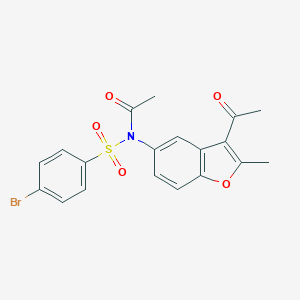
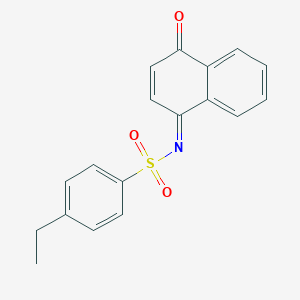
![(4-Chlorophenyl)[2-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B491430.png)
